molecular formula C17H11Cl2NO4S2 B2635960 (Z)-3-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 691881-60-4

(Z)-3-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2635960
CAS RN: 691881-60-4
M. Wt: 428.3
InChI Key: LJULDSOBAASCOQ-ZSOIEALJSA-N
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Description

(Z)-3-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C17H11Cl2NO4S2 and its molecular weight is 428.3. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The synthesis of thiazolidinone derivatives has shown promising results in the inhibition of human leukemia cells, highlighting moderate to strong antiproliferative activity dependent on the cell cycle stage and dosage. Notably, compounds with specific electron-donating groups at the 4th position of the aryl ring demonstrated significant anticancer properties (Chandrappa et al., 2009). Further investigation into novel thioxothiazolidin-4-one derivatives against mouse tumor models affirmed their potential in reducing tumor volume, inhibiting endothelial proliferation, and extending the life span in EAT-bearing mice, suggesting antiangiogenic effects (Chandrappa et al., 2010).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives, a related compound group, demonstrated potential as antimicrobial agents against a range of bacteria, mycobacteria, and fungi. Certain derivatives showed high activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potent effects (Krátký et al., 2017).

Anti-inflammatory and Antinociceptive Properties

Derivatives of the compound have been synthesized to explore their anti-inflammatory activity, with some showing significant results in reducing inflammation. Among the synthesized derivatives, specific compounds demonstrated considerable anti-inflammatory effects, indicating their potential utility in treating inflammatory conditions (Sunder et al., 2013).

Other Biological Activities

Investigations into the fluorescent properties of related compounds for the selective determination of Co2+ ions indicate their utility in chemical sensing applications, showcasing the versatility of this chemical framework in various scientific research applications beyond pharmacology (Li Rui-j, 2013).

properties

IUPAC Name

3-[(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4S2/c18-9-1-3-11(12(19)7-9)13-4-2-10(24-13)8-14-16(23)20(17(25)26-14)6-5-15(21)22/h1-4,7-8H,5-6H2,(H,21,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJULDSOBAASCOQ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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